a) NMDA Receptor Antagonists: Research has explored the potential of 1,4-dioxane derivatives, which share structural similarities with 1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine, as NMDA receptor antagonists []. NMDA receptors play a crucial role in synaptic plasticity and memory formation, and their dysregulation is implicated in various neurological disorders. Compounds exhibiting selective antagonism towards specific NMDA receptor subtypes hold therapeutic promise for conditions such as epilepsy, neuropathic pain, and Alzheimer's disease.
b) Monoacylglycerol Lipase (MAGL) Inhibitors: Studies have focused on developing PET imaging agents for MAGL, an enzyme involved in endocannabinoid signaling and a potential therapeutic target for various conditions including pain, inflammation, and cancer []. The development of novel MAGL inhibitors could lead to new treatment options for these diseases.
c) Tubulin-Targeting Antitumor Agents: Several 3-phenoxy-1,4-diarylazetidin-2-one derivatives, structurally related to 1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine, have demonstrated potent antiproliferative activity by targeting tubulin, a protein crucial for cell division []. Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, highlighting the potential of these compounds as anticancer agents.
d) Selective COX-2 Inhibitors: Research has shown that some 1,4-diarylazetidin-2-one derivatives exhibit selective inhibition of cyclooxygenase-2 (COX-2) [], an enzyme involved in inflammation and pain. Selective COX-2 inhibitors have the potential to alleviate pain and inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors.
Compound Description: [3H]-JNJ- GluN2B-5 is a radioligand specifically designed for research on GluN2B-containing NMDA receptors. It exhibits high affinity for these receptors and demonstrates exceptional selectivity over sigma receptors, making it a valuable tool for studying GluN2B's role in the central nervous system. []
Compound Description: This compound has not been reported to possess specific biological activities. Its crystal structure has been studied, revealing a trans arrangement of the 2,4-difluorobenzyl and azetidine fragments relative to the central benzene ring. []
Compound Description: This series of compounds was designed based on a four-component pharmacophoric model for anticonvulsant activity. Several of these derivatives demonstrated potent anticonvulsant activity in the maximal electroshock seizure (MES) model. []
Compound Description: These compounds were synthesized starting with a cycloaddition reaction of Schiff bases and ketene. They contain the azetidin-2-one ring system. []
Compound Description: This group of compounds, incorporating a barbituric acid moiety, highlights the potential for modifying and expanding the structural diversity around the azetidin-2-one core found in 1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine. []
Compound Description: This series of compounds was designed as non-peptide angiotensin (A-II) receptor antagonists and exhibited a potent hypertensive effect. []
Compound Description: These compounds, containing the 1,3,4-thiadiazole moiety, were synthesized and tested for their antibacterial and antifungal activities. []
Compound Description: This series of compounds incorporates a pyrazoline ring system alongside the azetidin-2-one core, expanding structural diversity and potentially influencing biological activity. []
Compound Description: This series of compounds was synthesized and evaluated for antibacterial activity, with some derivatives showing good affinity for the bacterial enzyme transpeptidase. []
Compound Description: These compounds, incorporating a 1,3,4-thiadiazole ring system, were synthesized and evaluated for their antibacterial activity, showing promising results. []
Compound Description: These compounds, incorporating a tetrazole ring system, were synthesized and exhibited significant antibacterial and antifungal activity. []
Compound Description: These compounds, containing a triazolothiadiazole moiety, were synthesized and screened for antibacterial activity, displaying good to moderate activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BrP-LPA, aka LPA bromophosphonate, acts as both an Autotaxin inhibitor (94% inhibition at 10 μM) and pan LPA receptor antagonist (LPA1: 1.5 μM, LPA2: 1.4 μM, LPA3: 1.2 μM, LPA4: 0.27 μM). BrP-LPA inhibits the invasiveness of NIH3T3 ras ATX cells by 40% and decreases chemotaxis by 23%. BrP-LPA reduces the size of breast (MDA-MB-231), colon (HCT-116) and melanoma (B16F10) tumors in mouse models. It also attenuates collagen-induced arthritis PPARγ is not activated by BrP-LPA.